molecular formula C10H12O3 B155677 2-(3-Ethylphenoxy)acetic acid CAS No. 1878-51-9

2-(3-Ethylphenoxy)acetic acid

Cat. No. B155677
CAS RN: 1878-51-9
M. Wt: 180.2 g/mol
InChI Key: UPXZHPLISDBGJG-UHFFFAOYSA-N
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Description

“2-(3-Ethylphenoxy)acetic acid” is an organic compound with the CAS Number: 1878-51-9 . It has a molecular weight of 180.2 and its IUPAC name is (3-ethylphenoxy)acetic acid .


Molecular Structure Analysis

The molecular formula of “2-(3-Ethylphenoxy)acetic acid” is C10H12O3 . The InChI code is 1S/C10H12O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) . The compound has a rotatable bond count of 4 .


Physical And Chemical Properties Analysis

“2-(3-Ethylphenoxy)acetic acid” has a molecular weight of 180.20 g/mol . It has a XLogP3 value of 2.2, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Enzymatic Synthesis

The enzymatic hydrolysis process for synthesizing a prototype anti-asthma drug involves the use of 2-(3-Ethylphenoxy)acetic acid derivatives. This process demonstrates the potential of enzymatic methods in drug synthesis, offering an environmentally friendly and efficient alternative to traditional chemical synthesis methods (Bevilaqua et al., 2004).

Enhancement of Chemotherapeutic Agent Cytotoxicity

Research on ethacrynic acid, a derivative of 2-(3-Ethylphenoxy)acetic acid, has shown that it can enhance the cytotoxicity of chemotherapeutic agents like nitrogen mustard and doxorubicin in cancer treatment. This enhancement is significant in lymphatic malignancies and indicates the potential of ethacrynic acid in improving cancer treatment efficacy (Nagourney et al., 2008).

Fluorescence Quenching in Analytical Techniques

Studies on etilefrine, a drug with a similar structure to 2-(3-Ethylphenoxy)acetic acid, demonstrate the impact of acetate anion on its fluorescence. This finding is crucial in analytical fluorimetric techniques, as it reveals potential interference in drug analysis due to dynamic quenching processes (Osso et al., 1999).

Molecular Imprinted Polymer Nanoparticles

The development of molecular imprinted polymer nanoparticles for sensitive and selective trace determination of related compounds, like 4-Chloro-2-Methylphenoxy Acetic Acid, in complex matrices, highlights the role of 2-(3-Ethylphenoxy)acetic acid derivatives in analytical chemistry. This approach is significant in environmental and biological sample analysis (Omidi et al., 2014).

Crystal Structure and Chemical Analysis

Research involving derivatives of 2-(3-Ethylphenoxy)acetic acid, such as 2-(4-fluorophenoxy) acetic acid, has provided insights into crystal structure and chemical analysis. This work is crucial in understanding the molecular and crystalline properties of these compounds, aiding in the development of new materials and drugs (Prabhuswamy et al., 2021).

Chiral Auxiliary Compound Applications

The use of related compounds as chiral auxiliary agents in synthesizing enantiomerically pure substances has been explored. This application is particularly relevant in creating specific pharmaceutical agents and in the field of asymmetric synthesis (Majewska, 2019).

Nonprostanoid Prostacyclin Mimetics

Research on compounds like 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid reveals their potential as nonprostanoid prostacyclin mimetics, useful in inhibiting platelet aggregation. This indicates their therapeutic potential in cardiovascular diseases (Meanwell et al., 1992).

Triorganotin(IV) Complexes

The synthesis and characterization of triorganotin(IV) complexes involving derivatives of 2-(3-Ethylphenoxy)acetic acid demonstrate the compound's utility in the field of organometallic chemistry. These complexes have potential applications in catalysis and material science (Baul et al., 2002).

Safety And Hazards

The compound is an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-ethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXZHPLISDBGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368666
Record name 2-(3-ethylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethylphenoxy)acetic acid

CAS RN

1878-51-9
Record name 2-(3-Ethylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-ethylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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